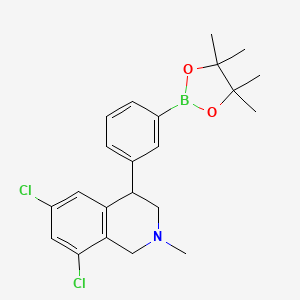
6,8-Dichloro-2-methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-2-methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C22H26BCl2NO2 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6,8-Dichloro-2-methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activities associated with this compound based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22Cl2BNO4, with a molecular weight of approximately 373.29 g/mol. The presence of dichloro and dioxaborolane moieties suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling processes.
In Vitro Studies
In vitro experiments have demonstrated that the compound exhibits significant inhibitory effects on cancer cell lines. For instance:
- Cell Viability Assays : The compound was tested against several cancer cell lines (e.g., H1975 and PC9). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at low micromolar concentrations .
- Mechanistic Studies : Further investigation into its mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways .
In Vivo Studies
Animal studies have shown promising results regarding the compound's efficacy:
- Tumor Growth Suppression : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups without observable toxicity .
- Safety Profile : Toxicological assessments indicated that the compound maintains a favorable safety profile even at higher doses, suggesting its potential for clinical application .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of the compound on various cancer cell lines. The results indicated that at concentrations ranging from 0.1 to 10 µM, there was a significant decrease in cell proliferation rates. This suggests that the compound could serve as a potential lead for developing new anticancer therapies.
Case Study 2: Safety and Toxicity Assessment
In a toxicity study involving murine models, the compound was administered at varying doses. Results showed no significant adverse effects up to a dose of 20 mg/kg body weight. This reinforces its potential as a safe therapeutic agent for further development.
特性
分子式 |
C22H26BCl2NO2 |
|---|---|
分子量 |
418.2 g/mol |
IUPAC名 |
6,8-dichloro-2-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H26BCl2NO2/c1-21(2)22(3,4)28-23(27-21)15-8-6-7-14(9-15)18-12-26(5)13-19-17(18)10-16(24)11-20(19)25/h6-11,18H,12-13H2,1-5H3 |
InChIキー |
UWTIFRDYYWBUSG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CN(CC4=C3C=C(C=C4Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















